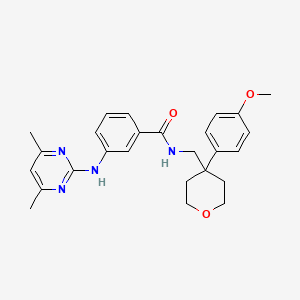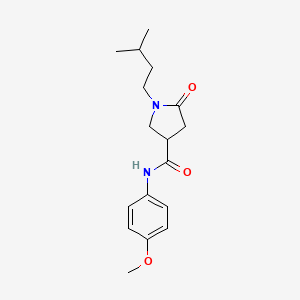![molecular formula C17H18N4O2 B11002394 N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11002394.png)
N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide, also known by its chemical structure C₁₈H₁₉N₅O₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-aminobutanoic acid with 4-methoxybenzoyl chloride, followed by cyclization with triazolopyridine. The detailed steps include:
-
Acylation Reaction:
- 4-Aminobutanoic acid reacts with 4-methoxybenzoyl chloride to form the amide intermediate.
- The reaction occurs under mild conditions and yields the desired amide.
-
Cyclization:
- The amide intermediate undergoes cyclization with triazolopyridine.
- The triazole ring forms, resulting in N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide.
Industrial Production:
Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. Manufacturers ensure high yields and purity for commercial use.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:
The specific products depend on reaction conditions and substituents. For example:
- Oxidation may yield carboxylic acid derivatives.
- Reduction could lead to amine derivatives.
- Substitution may modify the phenyl ring.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in material science or as a building block for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its triazolopyridine moiety, similar compounds include:
Other Triazolopyridines: Explore related structures with varying substituents.
Phenylbutanamides: Compare with other amides containing phenyl rings.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H18N4O2/c1-23-14-10-8-13(9-11-14)18-17(22)7-4-6-16-20-19-15-5-2-3-12-21(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,18,22) |
InChI Key |
YQZPHKWIFXOPQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11002322.png)
![trans-4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11002332.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11002359.png)

![ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002369.png)

![4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11002380.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11002381.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide](/img/structure/B11002385.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B11002386.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11002402.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide](/img/structure/B11002403.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B11002412.png)
![2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11002415.png)
